2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime
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Overview
Description
2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime is an organic compound with a complex structure that includes both ester and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime typically involves multiple steps. One common method starts with the reaction of benzaldehyde with glycine ethyl ester to form N-phenylglycine ethyl ester. This intermediate is then reacted with phenylglyoxylic acid to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the esterification and oxime formation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Nitrile oxides.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylglycine: An amino acid with a similar structure but lacks the ester and oxime groups.
N-Phenylglycine ethyl ester: Similar but without the oxime group.
Ethyl N-phenylglycinate: Another related compound with similar functional groups
Uniqueness
2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime is unique due to the presence of both ester and oxime functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
744-04-7 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl (1Z,2S)-N-hydroxy-2-[(2-oxo-2-phenylacetyl)amino]-2-phenylethanimidate |
InChI |
InChI=1S/C18H18N2O4/c1-2-24-18(20-23)15(13-9-5-3-6-10-13)19-17(22)16(21)14-11-7-4-8-12-14/h3-12,15,23H,2H2,1H3,(H,19,22)/b20-18-/t15-/m0/s1 |
InChI Key |
AICYABRCOREKCF-ZJYNUGOYSA-N |
Isomeric SMILES |
CCO/C(=N\O)/[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=NO)C(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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